molecular formula C12H15BrN2 B2886480 6-Bromo-1-(2-(n,n-dimethylamino)ethyl)-1h-indole CAS No. 281204-56-6

6-Bromo-1-(2-(n,n-dimethylamino)ethyl)-1h-indole

Cat. No. B2886480
CAS RN: 281204-56-6
M. Wt: 267.17
InChI Key: NKMYHEIUENBMNX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the indole ring, followed by the introduction of the bromine and the dimethylaminoethyl group. The details of the synthesis would depend on the specific methods and reagents used, and could involve several steps .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the indole ring, with the bromine and dimethylaminoethyl group attached at the positions indicated by the name. The exact three-dimensional structure would depend on the specific spatial arrangement of these groups .


Chemical Reactions Analysis

The chemical reactions of this compound would be influenced by the presence of the bromine and the dimethylamino group. The bromine is a good leaving group, so it could potentially be replaced by other groups in a substitution reaction . The dimethylamino group could participate in reactions involving the nitrogen atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the bromine and the dimethylaminoethyl group. For example, the bromine might increase the compound’s density and boiling point, while the dimethylamino group could influence its polarity .

Scientific Research Applications

Antiviral Applications

6-Bromo-1-(2-(n,n-dimethylamino)ethyl)-1H-indole, through its derivatives, has shown promising applications in the field of antiviral research. One notable derivative, Arbidol (ARB), exhibits broad-spectrum antiviral activity against both enveloped and non-enveloped viruses, including influenza A and B viruses, and hepatitis C virus (HCV). The mechanism of action for ARB is distinct from other antivirals, primarily inhibiting virus-mediated fusion with target membranes, thus blocking virus entry into target cells. This antiviral mechanism suggests potential for further development of derivatives for wider application in antiviral therapies (Boriskin et al., 2008).

Antimicrobial and Antimalarial Activity

Research into the natural and semi-synthetic compounds from the Jamaican sponge Smenospongia aurea has uncovered several indole alkaloids, including derivatives of 6-Bromo-1-(2-(n,n-dimethylamino)ethyl)-1H-indole, demonstrating significant antimicrobial and antimalarial activities. These compounds have shown efficacy against Plasmodium enzymes and Staphylococcus epidermidis, indicating a potential pathway for developing new antimicrobial and antimalarial agents (Hu et al., 2002); (Segraves & Crews, 2005).

Synthesis and Chemical Studies

The compound has also been a focal point in synthetic chemistry research, contributing to the synthesis of complex molecules and facilitating understanding of reaction mechanisms. Studies on the Mannich reaction of arbidol hydrochloride, utilizing 6-bromo-5-hydroxy-1-methyl-2-phenyl methyl sulfide indole-3-carboxylic acid ethyl ester as a raw material, have optimized synthesis parameters, yielding insights into efficient production methods for pharmaceutical compounds (Liu Zong-lin, 2013). Moreover, studies on bromination reactions of indole derivatives and investigations into the synthesis of substituted indoles through palladium-assisted reactions have expanded the chemical repertoire available for the development of novel compounds with potential therapeutic applications (Miki et al., 2006); (Kasahara et al., 1986).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, it should be handled with care to avoid exposure, and appropriate safety measures should be taken .

properties

IUPAC Name

2-(6-bromoindol-1-yl)-N,N-dimethylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN2/c1-14(2)7-8-15-6-5-10-3-4-11(13)9-12(10)15/h3-6,9H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKMYHEIUENBMNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1C=CC2=C1C=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-1-(2-(n,n-dimethylamino)ethyl)-1h-indole

Synthesis routes and methods I

Procedure details

To a 125 mL Erlenmeyer flask equipped with a stir bar and a screw cap was added compound (ii), above, (1.48 g; 6.17 mmol) and THF (15 mL). The solution was cooled to 0° C. and triethylamine (5.16 mL; 37 mmol) and methane sulfonyl chloride (0.53 mL; 6.79 mmol) added. The reaction mixture was stirred at 0° C. for 2 h. At this point dimethylamine (2M in tetrahydrofuran)(30.8 mL; 61.7 mmol) was added and the reaction mixture heated to 70° C. for 14 h. The reaction mixture was then cooled to room temperature, diluted with ethyl acetate (50 mL) and the organic phase successively washed with water (3×30 mL), brine (30 mL), dried (sodium sulfate), filtered and the solvent removed in vacuo. The crude residue was purified by column chromatography on silica gel using dichloromethane:ammonia/methanol (2N) (99:1) to yield the title compound as a brown oil (1.2 g; 73%). 13C NMR (CDCl3): δ 136.8, 128.7, 127.4, 122.6, 122.2, 115.1, 122.3, 101.6, 58.9, 45.8, and 44.8.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5.16 mL
Type
reactant
Reaction Step Two
Quantity
0.53 mL
Type
reactant
Reaction Step Two
Quantity
30.8 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four
Name
Quantity
15 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

To a powdered suspension of NaH (55 mg, 4.8 mmol) in toluene (4 mL) was added 2-(N,N-dimethylamino)ethanol (321 mg, 3.6 mmol). The mixture was stirred for 10 minutes, after which compound (i), above, (751 mg, 2.4 mmol) was added and the mixture refluxed 16 h. The mixture was allowed to cool to room temperature and then diluted with CH2Cl2. The organic extract was washed with water and brine and dried over anhydrous Na2SO4. The crude residue was purified by flash chromatography to give the title product as a white solid (390 mg, 61% yield).
Name
Quantity
55 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
321 mg
Type
reactant
Reaction Step Two
Name
compound ( i )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
61%

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